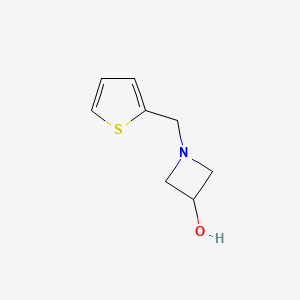

1-(Thiophen-2-ylmethyl)azetidin-3-ol

Description

1-(Thiophen-2-ylmethyl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered saturated amine ring) substituted at position 1 with a thiophen-2-ylmethyl group and at position 3 with a hydroxyl group. The thiophene moiety, an aromatic sulfur-containing heterocycle, contributes to the compound’s electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c10-7-4-9(5-7)6-8-2-1-3-11-8/h1-3,7,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSBPKMRLBRQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,3-Amino Alcohols

A common and efficient route to azetidines involves intramolecular cyclization of 1,3-amino alcohols, which can be functionalized to introduce the thiophen-2-ylmethyl group at the nitrogen.

- Starting from a 1,3-amino alcohol bearing a suitable leaving group (e.g., tosylate) on the hydroxyl group.

- The nitrogen nucleophile displaces the leaving group intramolecularly, forming the azetidine ring.

- The thiophen-2-ylmethyl substituent can be introduced either before or after ring closure by alkylation of the azetidine nitrogen.

Hillier et al. reported the synthesis of azetidine derivatives by tosylation of amino alcohols followed by intramolecular nucleophilic substitution, achieving yields up to 92% for ring closure steps. The nucleophilicity of the amine and the nature of the leaving group critically influence the yield and selectivity of the cyclization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino alcohol tosylation | Methanesulfonyl chloride, base | 86 | Formation of good leaving group |

| Intramolecular cyclization | Base (e.g., diisopropylethylamine), heat | 92 | Intramolecular SN2 displacement |

Electrophilic Selenium-Induced Cyclization of Homoallylic Amines

An alternative method involves electrophilic cyclization of homoallylic amines using phenylselenium halides (PhSeCl or PhSeBr), which can form azetidines with moderate to good yields.

- The selenium electrophile activates the alkene moiety.

- Intramolecular nucleophilic attack by the amine nitrogen leads to ring closure.

- The thiophen-2-ylmethyl substituent can be incorporated into the starting homoallylic amine.

- Yields range from 50% to 62% for azetidine formation.

- Steric factors around the α-carbon influence the ratio of azetidine to pyrrolidine products, with bulkier groups favoring azetidine formation.

| Entry | R1 | R2 | Conversion (%) | Azetidine:Pyrrolidine Ratio | Azetidine Yield (%) |

|---|---|---|---|---|---|

| 1 | Ph | H | 95 | 70:30 | 62 |

| 2 | Me | Me | 70 | 86:14 | 50 |

| 3 | Et | Me | 77 | 100:0 | 55 |

Direct Conversion of Aromatic Di-chloro Imines

Aelterman and De Kimpe demonstrated that aromatic di-chloro imines can be converted directly to cis-azetidines via nucleophilic attack by methoxide or cyanide, followed by intramolecular SN2 ring closure by the nitrogen.

- This method affords cis-azetidines with high diastereoselectivity (54–91% yields).

- The approach is notable for its stereoselectivity and directness.

Ring Closing of Aminoiodohydrins

Concellón and co-workers reported a method involving the iodomethylation of enantiopure α-aminoaldehydes to form aminoiodohydrins, which upon treatment with silver tetrafluoroborate form azetidinium salts. Subsequent hydrogenolysis yields azetidines in quantitative yields with good diastereomeric excess.

- This approach allows access to enantiomerically pure azetidines.

- The choice of counterion (tetrafluoroborate vs iodide) is critical to prevent ring opening.

Cyclization of Tosylamides

Another synthetic route involves cyclization of tosylamides promoted by bis(collidine)bromonium(I) hexafluorophosphate, yielding azetidines with good yields (52.5–95%) and diastereoselectivities.

- The substituents on the tosylamide influence the stereochemical outcome.

- The presence of gem-dimethyl groups can enhance yield.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Stereoselectivity | Notes |

|---|---|---|---|---|

| Cyclization of 1,3-amino alcohols | Tosylation, base-promoted intramolecular SN2 | 32–95 | Moderate to high | Sensitive to amine nucleophilicity |

| Electrophilic selenium cyclization | PhSeCl/PhSeBr, Na2CO3 | 50–62 | Moderate | Steric hindrance affects product ratio |

| Aromatic di-chloro imine conversion | Methoxide or cyanide nucleophile | 54–91 | High (cis only) | Direct and stereoselective |

| Aminoiodohydrin ring closure | SmI2 iodomethylation, AgBF4, hydrogenolysis | Quantitative | Good (de ~80%) | Enables enantiopure azetidines |

| Tosylamide cyclization | Bis(collidine)bromonium(I) hexafluorophosphate | 52.5–95 | Good | Substituent-dependent stereochemistry |

| Thiophen-2-ylmethyl introduction | Alkylation with thiophene-2-carbaldehyde derivatives | Variable | N/A | Often final step to introduce thiophene |

Research Findings and Considerations

- The nucleophilicity of the amine and steric factors are critical in determining cyclization efficiency and selectivity.

- Electrophilic cyclization methods provide alternative routes but may require careful control of reaction conditions to favor azetidine over pyrrolidine formation.

- The choice of leaving groups and counterions can prevent undesired ring openings and improve yields.

- Enantiomerically pure azetidines can be synthesized using aminoiodohydrin intermediates, important for medicinal chemistry applications.

- The thiophen-2-ylmethyl substituent is generally introduced after azetidine ring formation, often via condensation or alkylation reactions under mild conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)azetidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The thiophene ring can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thiophene compounds. Each reaction pathway can lead to a variety of products with different chemical and physical properties.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)azetidin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

The azetidin-3-ol scaffold is versatile, with modifications at the nitrogen (position 1) and the hydroxyl group (position 3) influencing physical, chemical, and biological properties. Key analogs include:

Key Observations :

- Electronic Effects : Thiophene (electron-rich) vs. fluorobenzo[d]thiazole (electron-deficient) substituents alter reactivity and binding to biological targets. Thiophene’s π-system may favor interactions with aromatic residues in enzymes .

- Synthetic Accessibility : Methanesulfonyl chloride is commonly used to activate hydroxyl groups for substitution, as seen in the synthesis of 1-(1,3-thiazolin-2-yl)azetidin-3-ol .

Pharmacological Potential

- JAK Inhibition : Azetidine derivatives substituted with cyclopropylsulfonyl groups (e.g., ) are reported as JAK inhibitors, suggesting that this compound could be optimized for similar targets .

- Antimicrobial Activity : Thiophene-containing benzimidazoles () demonstrate structural similarities and may guide the design of antimicrobial analogs .

- Crystal Packing : Weak intermolecular interactions (C–H···N, C–H···π) observed in thiophene-substituted benzimidazoles () highlight the importance of crystal engineering for stability .

Physicochemical Properties

- Solubility : The hydroxyl group in azetidin-3-ol derivatives enhances aqueous solubility, while aromatic substituents (e.g., thiophene, benzothiazole) reduce it.

- Stability: Fluorinated derivatives () are likely more resistant to oxidative metabolism compared to non-fluorinated analogs.

Biological Activity

1-(Thiophen-2-ylmethyl)azetidin-3-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiophene ring linked to an azetidine structure, which is further substituted with a hydroxyl group. Its unique molecular architecture suggests diverse applications in pharmacology, particularly in treating central nervous system disorders and cancer.

The molecular formula of this compound is CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 175.23 g/mol |

| Functional Groups | Hydroxyl (-OH), Thiophene, Azetidine |

| Solubility | Moderate in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carbaldehyde with azetidine-3-ol. This reaction can be catalyzed by various agents to improve yield and purity, with spectroscopic techniques such as NMR and IR used for characterization.

Anticancer Activity

Preliminary studies indicate that this compound exhibits promising activity against certain cancer cell lines. For instance, an MTT assay demonstrated cytotoxic effects on human pancreatic cancer cells, suggesting its potential as a therapeutic agent against malignancies.

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

In addition to its anticancer properties, the compound has also shown antimicrobial potential. Studies have reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Table 2: Antimicrobial Activity of this compound

The biological activity of this compound is believed to be linked to its interactions at the molecular level with biological targets. The presence of both thiophene and azetidine structures may enhance its bioactivity through:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for cancer cell proliferation.

- Interaction with Cellular Receptors: Potential binding to receptors involved in signaling pathways related to cell growth and apoptosis.

- Induction of Oxidative Stress: This could lead to increased reactive oxygen species (ROS), promoting cell death in cancerous cells.

Case Studies

Several case studies have been documented showcasing the efficacy of this compound:

- Study on Pancreatic Cancer Cells: A recent study highlighted the compound's ability to induce apoptosis in Patu8988 cells through ROS generation.

- Antimicrobial Efficacy Assessment: Another study evaluated the antimicrobial properties against various pathogens, confirming its broad-spectrum activity.

Q & A

Q. Critical Factors :

- Catalysts : Brønsted acid catalysts (e.g., p-toluenesulfonic acid) can suppress side reactions like ring-opening of the azetidine .

- Steric hindrance : Bulky substituents on the thiophene may require longer reaction times or higher temperatures .

Basic: How can spectroscopic and crystallographic methods resolve structural ambiguities in azetidin-3-ol derivatives?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The hydroxyl proton (azetidin-3-ol) appears as a broad singlet (~δ 4.5–5.5 ppm), while thiophene protons resonate between δ 6.8–7.5 ppm. Coupling constants (e.g., J = 3–5 Hz for thiophene protons) confirm substitution patterns .

- ¹³C NMR : The azetidine C3-OH carbon appears at ~60–70 ppm, and thiophene carbons at 125–140 ppm .

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles. For example, in related compounds, dihedral angles between the azetidine and thiophene rings range from 35–40°, influencing electronic conjugation .

Q. Example Data :

| Technique | Key Peaks/Parameters | Reference Compound |

|---|---|---|

| ¹H NMR | δ 4.63 (m, 1H, -OH) | BM-957 analog |

| X-ray | Dihedral angle: 38.9° | Thiophene-benzimidazole |

Advanced: What challenges arise in experimental design for bioactivity assays of thiophene-containing azetidin-3-ol compounds?

Methodological Answer:

- Solubility : The hydrophobic thiophene moiety necessitates DMSO or cyclodextrin-based solubilization, which may interfere with assay readouts .

- Stability : Azetidin-3-ol derivatives are prone to oxidation; assays must use inert atmospheres or antioxidants (e.g., BHT) .

- Selectivity : Thiophene’s π-electron system may non-specifically bind to hydrophobic protein pockets. Counter-screening against unrelated targets (e.g., kinases) is critical .

Case Study : In Bcl-2 inhibition studies, analogs like BM-957 required rigorous controls to distinguish target binding from aggregation artifacts .

Advanced: How do electronic effects of the thiophene moiety influence substitution reactions at the azetidine ring?

Methodological Answer:

- Electron-rich thiophene : Enhances nucleophilicity at the methylene bridge, favoring SN2 reactions with electrophiles (e.g., acyl chlorides) .

- Electronic modulation : Fluorination of the thiophene (e.g., 3,4-difluoro substitution) reduces electron density, altering reaction rates and regioselectivity .

Q. Experimental Validation :

-

Reactivity Comparison :

Thiophene Substituent Reaction Rate (k, M⁻¹s⁻¹) Major Product 2-Methyl 0.45 N-Acyl derivative 2-Fluoro 0.12 Ring-opened byproduct

Advanced: What strategies mitigate competing side reactions during azetidine ring functionalization?

Methodological Answer:

- Protecting Groups : Temporary protection of the hydroxyl group (e.g., TBS or acetyl) prevents undesired oxidation or nucleophilic attack .

- Temperature Control : Reactions below 0°C suppress ring-opening; above 50°C may accelerate decomposition .

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) promote selective etherification over elimination .

Example : In the synthesis of 1-(Oxetan-3-yl)azetidin-3-ol, Horner-Wadsworth-Emmons reactions achieved 85% yield with minimal side products under –20°C conditions .

Advanced: How can researchers address discrepancies in reported biological activity data for structurally similar analogs?

Methodological Answer:

- Structural Reanalysis : Verify stereochemistry via X-ray or NOESY NMR, as minor stereoisomers (e.g., 6% contamination in ) can skew results .

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Meta-Analysis : Compare datasets using tools like PCA to identify outliers or batch effects .

Case Study : In Bcl-2 studies, discrepancies in IC₅₀ values (5–50 nM) were traced to differences in cell lines (Jurkat vs. HEK293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.